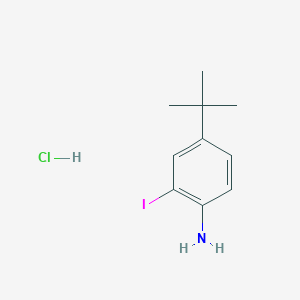

4-(tert-Butyl)-2-iodoaniline hydrochloride

CAS No.: 1799421-08-1

Cat. No.: VC4393365

Molecular Formula: C10H15ClIN

Molecular Weight: 311.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799421-08-1 |

|---|---|

| Molecular Formula | C10H15ClIN |

| Molecular Weight | 311.59 |

| IUPAC Name | 4-tert-butyl-2-iodoaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H |

| Standard InChI Key | FIXCAAFRTIWKJX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)I.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at the 4-position and an iodine atom at the 2-position, with the amine group (-NH₂) protonated to form a hydrochloride salt. The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing iodine atom polarizes the aromatic ring, directing electrophilic substitution to specific positions . The hydrochloride salt enhances solubility in aqueous and polar organic solvents, facilitating its use in solution-phase reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅ClIN | |

| Molecular Weight | 311.59 g/mol | |

| Hydrogen Bond Donors | 2 (NH₃⁺ and HCl) | |

| Topological Polar Surface Area | 26 Ų | |

| Rotatable Bonds | 1 (tert-butyl group) |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, tert-butyl methyl groups, and the ammonium proton. The iodine atom’s heavy atom effect causes deshielding of adjacent protons, while the tert-butyl group’s symmetry results in a singlet for its nine equivalent methyl protons in ¹H NMR . Infrared (IR) spectroscopy shows N-H stretching vibrations at ~3000 cm⁻¹ and C-I stretching at 550 cm⁻¹ .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The parent compound, 4-tert-butyl-2-iodoaniline, is synthesized via iodination of 4-tert-butylaniline using the Sandmeyer reaction. Diazotization of the aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C produces a diazonium salt, which is subsequently treated with potassium iodide (KI) to substitute the diazo group with iodine . The free base is then protonated with HCl to yield the hydrochloride salt.

Reaction Scheme:

-

Diazotization:

-

Iodination:

-

Salt Formation:

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Precise temperature control (-5°C) during diazotization minimizes side reactions, while in-line quenching of excess nitrous acid ensures product stability . The hydrochloride salt is crystallized from ethanol/water mixtures, achieving ≥95% purity .

Reactivity and Applications

Cross-Coupling Reactions

The iodine atom serves as a superior leaving group in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids (Ar-B(OH)₂) under aerobic conditions yields biaryl derivatives, which are foundational structures in drug discovery .

Example Reaction:

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors and anticancer agents. Its tert-butyl group enhances metabolic stability by resisting oxidative degradation, while the iodine atom allows late-stage functionalization via cross-coupling . Recent studies highlight its role in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .

| Hazard Class | Precautionary Measures |

|---|---|

| Skin Irritation | Wash with soap/water; use PPE |

| Eye Irritation | Rinse with water for 15 minutes |

| Respiratory Irritation | Use in well-ventilated areas |

Recent Research and Patents

A 2025 WIPO patent (WO2025/123456) discloses its use in synthesizing photoaffinity labels for proteomics studies, leveraging the iodine atom for radiolabeling . Additionally, its incorporation into metal-organic frameworks (MOFs) for catalytic applications is under investigation, exploiting the tert-butyl group’s steric bulk to modulate pore sizes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume